N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide” is a chemical compound that contains a thiophene ring, a phenyl ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl ring is a six-membered carbon ring, and the sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
Thiophene rings are known to react with electrophiles, and sulfonamides can participate in a variety of reactions, including hydrolysis and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a sulfonamide group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Biochemical Applications
One study demonstrates the application of biocatalysis in drug metabolism, preparing mammalian metabolites of a related sulfonamide compound using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, offering insights into the metabolic pathways of sulfonamide-based drugs (Zmijewski et al., 2006).
Material Science and Corrosion Inhibition
Research into thiophene Schiff base compounds, structurally similar to the query molecule, has shown their efficiency as corrosion inhibitors for steel in acidic environments. This study underlines the potential of thiophene-containing sulfonamides in protective coatings and materials science (Daoud et al., 2014).
Polymer Science for Proton Exchange Membranes
A study focused on sulfonated poly(aryl ether sulfone) containing pendant quaternary ammonium groups for proton exchange membranes showcases the relevance of sulfonamide derivatives in fuel cell technology. These materials offer low water uptake and high proton conductivity, essential for efficient energy conversion devices (Zhang et al., 2010).
Synthetic Organic Chemistry
Research into the synthesis of phenylmethanesulfonamide derivatives presents novel approaches to creating electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, highlighting the chemical versatility and synthetic utility of sulfonamide compounds in organic synthesis (Aizina et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-12(13-7-4-8-18-13)9-14-19(16,17)10-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBVPMPZVBOKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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